Product packaging for Dibutyl(diformyloxy)stannane(Cat. No.:CAS No. 7392-96-3)

Dibutyl(diformyloxy)stannane

Cat. No.: B14011115
CAS No.: 7392-96-3
M. Wt: 322.97 g/mol
InChI Key: FQXRKFOIAIEUHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibutyl(diformyloxy)stannane, with the molecular formula C10H20O4Sn , is an organotin compound of significant interest in chemical research and industrial applications, primarily valued for its catalytic properties. This compound belongs to the family of dibutyltin derivatives, which are widely recognized as effective catalysts . Its core research value lies in its ability to catalyze key chemical reactions, such as the curing of polyurethanes and blocked isocyanates at lower temperatures, which is a valuable asset in developing energy-efficient industrial processes . The mechanism of action for this class of catalysts involves the activation of the isocyanate group, facilitating its reaction with polyols to form polyurethane networks, or promoting transesterification reactions . Researchers explore its use in formulating advanced coatings, adhesives, and sealants . Furthermore, organotin compounds have demonstrated biocidal activity and are studied in contexts such as agricultural pesticides and wood preservatives, although these applications are highly regulated . It is crucial to handle this material with extreme care. Similar dibutyltin compounds are classified as very toxic, can cause severe skin and eye irritation, and may cause damage to organs . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O4Sn B14011115 Dibutyl(diformyloxy)stannane CAS No. 7392-96-3

Properties

CAS No.

7392-96-3

Molecular Formula

C10H20O4Sn

Molecular Weight

322.97 g/mol

IUPAC Name

[dibutyl(formyloxy)stannyl] formate

InChI

InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2

InChI Key

FQXRKFOIAIEUHB-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC=O)OC=O

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of Dibutyl Diformyloxy Stannane

Advanced Spectroscopic Techniques in Organotin Structural Analysis

Spectroscopy is a cornerstone in the characterization of organometallic compounds. For dibutyltin(IV) derivatives, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information, enabling a detailed structural elucidation. nih.gov

NMR spectroscopy is a powerful, non-destructive technique for analyzing the structure of organotin compounds in solution. nih.gov The chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn provides a wealth of structural information.

¹H NMR: The proton NMR spectrum of Dibutyl(diformyloxy)stannane is expected to show characteristic signals for the butyl groups and the formate (B1220265) protons. The protons of the butyl chains typically appear as a series of multiplets in the upfield region (approx. 0.9-1.7 ppm). The formate proton (H-COO) would appear as a distinct singlet in the downfield region (approx. 8.0-8.5 ppm). The absence of a signal above 10 ppm confirms the deprotonation of the carboxylic acid ligand. nih.gov

¹³C NMR: The carbon-13 spectrum provides information on all non-equivalent carbon atoms. The butyl group carbons resonate at predictable chemical shifts. The carboxylate carbon (COO) signal is particularly diagnostic and its position can shift upon coordination to the tin atom compared to the free formic acid. tubitak.gov.tr The magnitude of the tin-carbon coupling constants, specifically the one-bond coupling (¹J(¹¹⁹Sn, ¹³C)), can provide insights into the s-character of the Sn-C bond and the coordination number of the tin atom. nih.gov

¹¹⁹Sn NMR: Tin-119 NMR is highly sensitive to the coordination number and geometry of the tin center. tubitak.gov.tr The chemical shift (δ) of the ¹¹⁹Sn nucleus covers a wide range (over 600 ppm) and is a direct probe of the electronic environment around the tin atom. tubitak.gov.tr An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. tubitak.gov.trresearchgate.net For diorganotin dicarboxylates like this compound, which may exist as four-coordinate monomers or higher-coordinate oligomers in solution, the ¹¹⁹Sn chemical shift is a critical parameter for determining the predominant species. tubitak.gov.trrsc.org Diorganotin compounds with a coordination number of five or six are common. tubitak.gov.tr

Table 1: Typical NMR Spectroscopic Data Ranges for Dibutyltin(IV) Dicarboxylates.
NucleusSignal GroupTypical Chemical Shift (δ, ppm)Key Information Provided
¹H-CH₃ (butyl)~0.9 (triplet)Presence of terminal methyl group.
¹H-(CH₂)₂- (butyl)~1.2-1.7 (multiplets)Confirms butyl chain structure.
¹HSn-CH₂- (butyl)~1.5-1.8 (triplet)Protons adjacent to the tin atom.
¹HOCHO (formate)~8.0-8.5 (singlet)Indicates coordinated formate ligand.
¹³CButyl Carbons~13-30Carbon backbone of the alkyl groups.
¹³CCOO (formate)~165-175Carbonyl carbon of the carboxylate.
¹¹⁹SnSn-100 to -400Highly sensitive to coordination number and geometry.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and structure. For organotin compounds, the presence of multiple stable isotopes of tin (ten in total) results in characteristic and easily recognizable isotopic clusters for tin-containing fragments, simplifying spectral interpretation. upce.czdtic.mil

The fragmentation of diorganotin dicarboxylates under mass spectrometry conditions typically proceeds through predictable pathways. tubitak.gov.tr A common fragmentation route involves the initial loss of a complete carboxylate ligand (formate group) or an alkyl group (butyl radical). tubitak.gov.tr Subsequent fragmentation can involve the loss of the second ligand, further alkyl groups, or neutral molecules like carbon dioxide, eventually leading to the Sn⁺ ion. tubitak.gov.trnih.gov

The primary fragmentation pathways for this compound can be summarized as:

Loss of a butyl radical: [Bu₂Sn(OCHO)₂]⁺ → [BuSn(OCHO)₂]⁺ + Bu•

Loss of a formate radical: [Bu₂Sn(OCHO)₂]⁺ → [Bu₂Sn(OCHO)]⁺ + •OCHO

Loss of formic acid: [Bu₂Sn(OCHO)₂]⁺ → [Bu₂Sn(OCHO)O]⁺ + HCHO (less common)

Following the initial loss, further fragmentation of the resulting ions occurs. For example, the [Bu₂Sn(OCHO)]⁺ ion can subsequently lose the remaining formate ligand, a butyl group, or molecules like butene.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.
Fragment Ion FormulaDescription of LossApproximate m/z (for ¹²⁰Sn)
[Bu₂Sn(OCHO)]⁺Loss of a formate radical (•OCHO)279
[BuSn(OCHO)₂]⁺Loss of a butyl radical (•C₄H₉)267
[Bu₂Sn]⁺Loss of two formate radicals234
[Sn(OCHO)]⁺Loss of two butyl radicals and one formate radical165
[BuSn]⁺Loss of one butyl radical and two formate radicals177
[Sn]⁺Loss of all butyl and formate groups120

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for determining the coordination mode of the carboxylate ligands in organotin carboxylates. nih.gov The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO) group. 911metallurgist.com

The absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a free carboxylic acid, confirms the formation of the tin carboxylate. nih.gov The positions of the νₐₛ(COO) and νₛ(COO) bands, and particularly the difference between them (Δν = νₐₛ - νₛ), are sensitive to the way the formate ligand binds to the tin atom. 911metallurgist.com

Monodentate Coordination: One oxygen atom of the carboxylate coordinates to the tin. This leads to a large Δν value (typically > 200 cm⁻¹), as the C=O and C-O bonds become more dissimilar. 911metallurgist.com

Bidentate (Chelating) Coordination: Both oxygen atoms coordinate to the same tin atom. This results in a small Δν value (typically < 150 cm⁻¹). 911metallurgist.com

Bidentate (Bridging) Coordination: The carboxylate ligand bridges two different tin atoms. The Δν value is intermediate, often in the range of 150-200 cm⁻¹. 911metallurgist.com

In addition to the carboxylate stretches, IR and Raman spectra show characteristic bands for Sn-C (typically 500-600 cm⁻¹) and Sn-O (typically 400-500 cm⁻¹) stretching vibrations, further confirming the compound's structure. nih.govresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Significance
ν(C-H) of butyl groups2850-2960Confirms presence of alkyl chains.
ν(C-H) of formate group2820-2840Indicates the formyl C-H bond.
νₐₛ(COO)1550-1650Asymmetric carboxylate stretch; sensitive to coordination mode.
νₛ(COO)1350-1450Symmetric carboxylate stretch; sensitive to coordination mode.
ν(Sn-C)500-600Tin-carbon bond vibration.
ν(Sn-O)400-500Tin-oxygen bond vibration, confirming coordination.

X-ray Crystallography Studies of this compound and its Coordination Polymers

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the extensive crystallographic data available for related diorganotin(IV) dicarboxylates allow for a reliable prediction of its solid-state architecture. tandfonline.com

Diorganotin(IV) dicarboxylates rarely exist as simple, discrete four-coordinate monomers in the solid state. sysrevpharm.org Instead, they exhibit a strong tendency to form coordination polymers, where the carboxylate ligands act as bridging units between adjacent tin centers. researchgate.net This bridging leads to an expansion of the coordination number at the tin atom to five, six, or even seven. rsc.org

For this compound, a polymeric structure is highly probable. The formate ligands would likely bridge neighboring Bu₂Sn²⁺ units, creating one-, two-, or three-dimensional networks. The coordination geometry around the tin atom would be distorted from the ideal tetrahedral arrangement. Common geometries observed for such compounds include:

Trigonal Bipyramidal (5-coordinate): Often with the two butyl groups in the equatorial positions to minimize steric hindrance. nih.gov

Octahedral (6-coordinate): Typically with the two butyl groups in a trans configuration. lupinepublishers.com

Skew-Trapezoidal Bipyramidal (7-coordinate): A more complex geometry observed in some diorganotin dicarboxylates. rsc.org

These polymeric structures are often described as ladder, chain, or sheet-like. The specific structure adopted depends on the nature of the carboxylate and the crystallization conditions.

Table 4: Typical Structural Parameters for Dibutyltin(IV) Dicarboxylate Polymers from X-ray Crystallography.
ParameterTypical ValueSignificance
Coordination Number at Sn5, 6, or 7Indicates polymeric structure.
Coordination GeometryDistorted Trigonal Bipyramidal, Octahedral, etc.Describes the arrangement of ligands around tin.
Sn-C Bond Length2.10 - 2.15 ÅLength of the tin-butyl bond.
Sn-O Bond Length2.10 - 2.50 ÅLength of the tin-formate oxygen bond(s). Asymmetry in bond lengths is common.
C-Sn-C Bond Angle120 - 180°Angle between the two butyl groups; highly dependent on geometry.

Understanding Structural Dynamics and Isomerism in Organotin Compounds

Organotin compounds, particularly those with expanded coordination spheres, often exhibit dynamic behavior, or "fluxionality," especially in solution. sysrevpharm.org The relatively labile nature of the Sn-O bonds means that the solid-state polymeric structure of this compound may not be retained upon dissolution. rsc.orgsysrevpharm.org

In solution, an equilibrium can exist between different species. The coordination polymer may dissociate into smaller oligomers or even monomers, depending on the solvent's coordinating ability and the concentration. This dynamic equilibrium can be studied using variable-temperature NMR spectroscopy, where changes in the spectra (e.g., broadening or coalescence of signals) can indicate the rates of exchange between different structural forms.

Isomerism is also a key consideration. For a six-coordinate octahedral R₂SnX₄-type complex, where X represents the formate ligand oxygens, cis- and trans-isomers are possible based on the relative positions of the two butyl (R) groups. In most diorganotin(IV) structures, the bulky organic groups adopt a trans configuration to minimize steric repulsion, making this the most likely isomeric form. lupinepublishers.com However, the possibility of other isomers in solution or under specific crystallization conditions cannot be entirely ruled out. The flexibility of the coordination sphere around the tin atom is a hallmark of organotin chemistry, leading to a rich structural diversity. tandfonline.com

Coordination Chemistry of Dibutyl Diformyloxy Stannane

Ligand Interactions and Complex Formation

Dibutyl(diformyloxy)stannane, as a diorganotin(IV) dicarboxylate, features a central tin atom that is highly susceptible to coordination by various ligands. The primary ligands are the two diformyloxy groups, which can interact with the tin center in several ways. The interaction between the tin atom and the oxygen atoms of the formate (B1220265) ligands dictates the coordination geometry and the potential for further complex formation.

The coordination number of the tin atom in diorganotin(IV) dicarboxylates is rarely four. Instead, it typically expands to five, six, or even seven, resulting in geometries such as trigonal bipyramidal, octahedral, or skew-trapezoidal bipyramidal. This expansion of the coordination sphere is a direct consequence of the Lewis acidity of the dibutyltin(IV) moiety.

The formate ligands can coordinate to the tin atom in a monodentate fashion, where only one oxygen atom of the carboxylate group binds to the tin center. Alternatively, they can act as bidentate ligands, with both oxygen atoms coordinating to the same tin atom (chelation) or to different tin atoms (bridging). The specific coordination mode is influenced by factors such as the steric bulk of the alkyl groups on the tin atom and the nature of any other coordinating ligands. In the case of this compound, the relatively small size of the formate ligands allows for a variety of coordination possibilities.

Spectroscopic techniques are invaluable in elucidating the nature of these ligand interactions. For the closely related compound, dibutyltin (B87310) diacetate, infrared (IR) spectroscopy provides key insights into the coordination of the carboxylate groups. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group can indicate its coordination mode. A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination, while a smaller Δν value suggests bidentate (chelating or bridging) coordination.

Table 1: Representative IR Spectroscopic Data for Dibutyltin(IV) Carboxylate Coordination

Compound Analogueνasym(COO) (cm⁻¹)νsym(COO) (cm⁻¹)Δν (cm⁻¹)Inferred Coordination Mode
Dibutyltin(IV) with azo-carboxylic acid ligands~1616-1593~1381-1351~235-242Monodentate researchgate.net
Dibutyltin(IV) complex with 2,6-PDC16161381235Monodentate researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is also a powerful tool for determining the coordination number of the tin atom in solution. Generally, the chemical shift (δ) values for ¹¹⁹Sn become more negative as the coordination number increases. For instance, four-coordinate tin species typically have chemical shifts in the range of +200 to -60 ppm, five-coordinate species from -90 to -190 ppm, and six-coordinate species from -210 to -400 ppm.

Supramolecular Assembly and Self-Organization

A hallmark of the coordination chemistry of diorganotin(IV) dicarboxylates is their tendency to form supramolecular assemblies through self-organization. This is primarily facilitated by the bridging capability of the carboxylate ligands, which can link multiple dibutyltin(IV) units together. These interactions lead to the formation of extended structures such as dimers, trimers, and coordination polymers.

In the solid state, dibutyltin(IV) dicarboxylates often exhibit polymeric or oligomeric structures. For example, triphenyltin(IV) carboxylates have been shown to form polymeric helical chains through bridging carboxylato ligands. mdpi.com Similarly, dibutyltin(IV) complexes can form dinuclear structures with distorted square-pyramidal geometry around each tin atom. researchgate.net Another observed structural motif is the bis[dicarboxylatotetraorganodistannoxane] type structure, which contains a centrosymmetric Sn₂O₄ core. researchgate.netrsc.org

These supramolecular structures are not limited to the solid state and can also persist in solution. The degree of association is influenced by the nature of the carboxylate ligand, the solvent, and the concentration. The ability of the formate ligands in this compound to act as bridging units is key to the formation of these larger assemblies. The resulting supramolecular architectures can take various forms, including linear chains, ladders, or more complex three-dimensional networks.

Table 2: Common Supramolecular Motifs in Diorganotin(IV) Dicarboxylates

Structural MotifDescriptionExample Compound Class
DinuclearTwo tin centers linked by bridging ligands.Dibutyltin(IV) complexes with azo-carboxylic acids researchgate.netrsc.org
Polymeric ChainRepeating monomeric units linked to form a one-dimensional chain.Triphenyltin(IV) carboxylates mdpi.com
Distannoxane CoreA core structure containing a Sn-O-Sn linkage.Dibutyltin(IV) complexes with azo-carboxylic acids researchgate.netrsc.org

Lewis Acid-Base Adduct Formation

The tin atom in this compound is electron-deficient and acts as a Lewis acid. smolecule.com This Lewis acidity is a central feature of its coordination chemistry, enabling it to accept electron pairs from Lewis bases to form adducts. The electronic configuration of the tin(IV) center, [Kr]4d¹⁰5s⁰5p⁰, allows for the utilization of empty d-orbitals to expand its coordination sphere. smolecule.com

This ability to form adducts is evident in its catalytic activity in various chemical reactions, such as esterification and transesterification, where it coordinates to the carbonyl oxygen of the substrate. smolecule.com The interaction with a Lewis base (e.g., an amine, phosphine, or even a solvent molecule with donor atoms) results in the formation of a new coordination complex where the coordination number of the tin atom is increased.

The strength of the Lewis acidity can be influenced by the nature of the substituents on the tin atom. The two butyl groups are electron-donating, which slightly reduces the Lewis acidity of the tin center compared to inorganic tin(IV) halides. However, the electronegative diformyloxy ligands enhance the electrophilic character of the tin atom, making it a moderately strong Lewis acid.

The formation of Lewis acid-base adducts can be represented by the general equation:

Bu₂Sn(OCHO)₂ + L ⇌ Bu₂Sn(OCHO)₂·L

Where L is a Lewis base. In some cases, the adduct may involve the coordination of more than one Lewis base molecule, leading to a further increase in the coordination number of the tin atom.

Table 3: Spectroscopic Data for a Dibutyltin(IV) Analogue (Dibutyltin diacetate)

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR Signals corresponding to the butyl groups and the acetate (B1210297) protons. The chemical shifts can be influenced by the coordination environment of the tin atom.
¹³C NMR Resonances for the carbon atoms of the butyl groups and the acetate ligands. The chemical shift of the carbonyl carbon can provide information about the coordination mode of the carboxylate.
¹¹⁹Sn NMR The chemical shift is indicative of the coordination number of the tin atom in solution.
IR Spectroscopy The positions of the νasym(COO) and νsym(COO) bands and their separation (Δν) help in determining the coordination mode of the acetate ligands.

Studies on Chelate and Bridge Formation with Diformyloxy Ligands

Chelation: In this mode, both oxygen atoms of a single formate ligand coordinate to the same tin atom, forming a four-membered chelate ring. While this is sterically possible, four-membered rings can be strained. In some dibutyltin(IV) complexes with other ligands, chelation of a carboxylate group has been observed. ijcce.ac.ir

Bridging: This is a very common coordination mode for carboxylate ligands in organotin chemistry and is the basis for the formation of the supramolecular structures discussed earlier. A formate ligand can bridge two tin atoms in a syn-anti or syn-syn fashion. This bridging interaction is crucial for the self-assembly of these molecules into larger aggregates.

The preference for chelation versus bridging is a subtle balance of several factors. These include the steric demands of the groups attached to the tin atom, the electronic properties of the carboxylate ligand, and the packing forces in the crystal lattice for solid-state structures. In many dibutyltin(IV) dicarboxylates, bridging coordination is favored, leading to the formation of extended polymeric or oligomeric structures. However, in the presence of strong chelating co-ligands, the carboxylate groups may adopt a monodentate coordination mode.

The dynamic nature of these coordination bonds in solution means that there can be an equilibrium between different coordination modes. NMR spectroscopy is particularly useful for studying these dynamic processes.

Catalytic Applications Research of Dibutyl Diformyloxy Stannane

Catalysis in Urethane (B1682113) Chemistry and Polymerization Reactions

Organotin compounds, particularly dibutyltin (B87310) derivatives, are highly effective catalysts in the formation of polyurethanes. reaxis.com They accelerate the reaction between an isocyanate and a polyol, a process central to polyurethane production. atamanchemicals.comreaxis.com These metal-based catalysts are crucial for controlling reaction rates and ensuring the desired properties of the final polymer product, from foams to coatings and adhesives. atamanchemicals.commofanpu.com

Promotion of Blocked Isocyanate Unblocking and Curing Reactions

Blocked isocyanates are used to create stable, one-component polyurethane systems that cure only upon heating. In these systems, the highly reactive isocyanate group (-NCO) is temporarily blocked by a capping agent. expresspolymlett.com The curing process is initiated when, at a specific "unblocking" temperature, the blocking agent is released, freeing the isocyanate group to react with a polyol. expresspolymlett.com

Mechanism of Catalytic Action in Polyurethane Formation

The catalytic mechanism for organotin compounds like Dibutyl(diformyloxy)stannane in polyurethane formation is generally understood to proceed through a Lewis acid pathway. The tin atom acts as a Lewis acid, coordinating with the electronegative atoms of the reactants (the oxygen of the polyol's hydroxyl group and the nitrogen or oxygen of the isocyanate group).

This interaction is believed to occur via one of several proposed intermediate mechanisms:

Activation of the Isocyanate: The tin catalyst forms a complex with the isocyanate group. This complexation increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the alcohol (polyol).

Activation of the Polyol: The catalyst first forms a tin alkoxide with the polyol. This intermediate then reacts with the isocyanate.

Ternary Complex Formation: The catalyst may simultaneously coordinate with both the isocyanate and the polyol, forming a ternary complex that facilitates the ideal orientation for the reaction to occur, thus lowering the activation energy.

Regardless of the precise pathway, the catalyst ultimately promotes the formation of the urethane linkage while being regenerated in the process. This catalytic action significantly increases the rate of the gelling or polymerization reaction compared to the uncatalyzed process. patchamltd.com

Influence of Co-Catalysts in Urethane Formulations

In many industrial polyurethane formulations, organotin catalysts are used in conjunction with co-catalysts, typically tertiary amines, to achieve a specific balance between the different reactions occurring during foam formation or curing. This synergistic effect is a key aspect of formulating polyurethane systems.

Gelation vs. Blowing: In foam production, the "gel" reaction (isocyanate-polyol) and the "blow" reaction (isocyanate-water) must be carefully balanced. Organotin catalysts like those in the dibutyltin class strongly favor the gel reaction. patchamltd.com

Synergy with Amines: Tertiary amine catalysts, conversely, tend to promote the blow reaction, which generates carbon dioxide gas for foam expansion. By using a combination of this compound and a tertiary amine, formulators can precisely control the rates of both reactions to achieve the desired foam structure, density, and physical properties. A mix of catalysts is often required to achieve this critical balance for the desired end-product. patchamltd.com

Esterification and Transesterification Catalysis

Dibutyltin compounds are effective catalysts for esterification and transesterification reactions. mofanpu.combnt-chemicals.com These reactions are fundamental in the synthesis of polyesters, plasticizers, and biofuels. atamanchemicals.comcas.org The catalytic activity of this compound in these processes is again attributed to the Lewis acidic character of the tin(IV) center. The catalyst activates the carbonyl group of the carboxylic acid or ester, facilitating the nucleophilic attack by an alcohol. This mechanism is crucial for driving the reaction towards the formation of the desired ester product at a practical rate.

Silicone Polymerization Catalysis

This compound is applicable as a catalyst in the curing of silicone polymers, particularly in Room Temperature Vulcanizing (RTV) silicone systems. mofanpu.combnt-chemicals.com In these applications, the catalyst promotes the cross-linking of silane-modified polymers. bnt-chemicals.com The mechanism typically involves the hydrolysis of acetoxy or oxime silanes by atmospheric moisture, followed by a condensation reaction. The organotin catalyst plays a vital role in accelerating this condensation step, leading to the formation of a stable, cross-linked silicone elastomer network. bnt-chemicals.comwikipedia.org This catalytic action is essential for the curing of silicone sealants, adhesives, and coatings. atamanchemicals.comborchers.com

Research on Other Catalytic Transformations Facilitated by this compound

The catalytic utility of organotin compounds extends beyond the major applications in polyurethanes and silicones. While specific research focusing solely on this compound is limited, the broader class of dibutyltin compounds has been explored for other transformations. These include catalyzing the synthesis of acrylic acid esters and alkyd resins. bnt-chemicals.com The fundamental Lewis acidity of the tin center allows it to activate carbonyl and other functional groups, suggesting potential applications in a wider range of organic reactions, such as acylations and condensation reactions, which are important in the synthesis of fine chemicals. mofanpu.com

Mechanistic Investigations of Reactions Involving Dibutyl Diformyloxy Stannane

Kinetic Studies of Catalyzed Reactions

Kinetic studies of reactions catalyzed by organotin dicarboxylates, such as dibutyl(diformyloxy)stannane, are crucial for understanding reaction mechanisms and optimizing industrial processes. These compounds are particularly important as catalysts in the formation of urethanes from the reaction of an isocyanate with an alcohol. sci-hub.ru The catalytic activity is influenced by the nature of the reactants, specifically whether the isocyanates are aliphatic or aromatic and the type of polyol used. sci-hub.ruresearchgate.net

Investigations into polyurethane synthesis have demonstrated that the effectiveness of dibutyltin (B87310) catalysts can vary significantly depending on the polyol component. For instance, in reactions involving isophorone (B1672270) diisocyanate (IPDI), commercial catalysts like dibutyltin dilaurate (a close analogue to this compound) were found to be more effective with polyether polyols compared to other metal-β-diketone complexes. Conversely, when polyester (B1180765) polyols were used, certain metal-β-diketone complexes showed higher efficacy. researchgate.net

The progress of these reactions is often monitored using infrared spectroscopy (FTIR), which tracks the consumption of the isocyanate group (NCO) over time by observing the decrease in its characteristic absorption band between 2200–2300 cm⁻¹. researchgate.net This data allows for the determination of kinetic parameters such as reaction rate constants. Thermochemical data has also been used to confirm that the carboxylate ligand of the catalyst contributes to the catalysis mechanism involving aliphatic isocyanates in non-polar media. sci-hub.ru

The following interactive table summarizes conceptual findings from kinetic studies on organotin-catalyzed polyurethane formation, illustrating the impact of reactant type on catalytic effectiveness.

Catalyst SystemPolyol TypeIsocyanate TypeRelative Reaction RateKinetic Monitoring Technique
Dibutyltin DicarboxylatePolyetherAliphatic (IPDI)HighFTIR Spectroscopy
Dibutyltin DicarboxylatePolyesterAliphatic (IPDI)ModerateFTIR Spectroscopy
Metal-β-diketone ComplexPolyesterAliphatic (IPDI)HighFTIR Spectroscopy
Dibutyltin DicarboxylateGeneric AlcoholAromatic (Phenyl Isocyanate)VariesNot Specified

This table is a conceptual representation based on comparative studies. researchgate.net Absolute rates depend on specific reaction conditions.

Identification of Reaction Intermediates

The catalytic action of this compound is rooted in its nature as a Lewis acid. rsc.orglupinepublishers.com The tin atom possesses empty 5d orbitals, which allows it to expand its coordination number by interacting with non-bonding electron pairs from oxygen or nitrogen atoms in the reactant molecules. rsc.org This leads to the formation of reaction intermediates where the tin center is hypervalent, typically featuring a five-coordinate geometry. nih.govrsc.org

Two primary mechanisms have been proposed for urethane (B1682113) formation catalyzed by organotin compounds. lupinepublishers.com One involves the organotin compound acting as a Lewis acid to activate the reactants. The other proposes a direct insertion of the isocyanate into a Sn-O bond of a tin alkoxide intermediate. lupinepublishers.com In both pathways, the formation of a coordinated complex is a key step.

The identification and structural characterization of these intermediates are accomplished using various analytical techniques:

Multinuclear NMR Spectroscopy : Techniques such as ¹H, ¹³C, and particularly ¹¹⁹Sn NMR spectroscopy are invaluable for studying the catalyst's state in solution. nih.govrsc.orgijcce.ac.ir Changes in the chemical shift of the ¹¹⁹Sn nucleus can indicate changes in the coordination number and geometry around the tin atom, helping to confirm the formation of five- or six-coordinate intermediates. rsc.org

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information in the solid state. nih.govrsc.org It has been used to confirm mononuclear structures with five-coordinate tin(IV) centers in related organotin complexes. nih.gov Studies on various dibutyltin(IV) complexes have revealed geometries such as distorted square-pyramidal, trigonal bipyramidal, and even skew-trapezoidal bipyramidal, depending on the ligands involved. rsc.org

FT-IR Spectroscopy : Infrared spectroscopy can detect the coordination of reactant molecules (like alcohols or isocyanates) to the tin center by observing shifts in the characteristic vibrational frequencies of functional groups, such as the carboxylate group. ijcce.ac.ir

These studies confirm that the catalyst does not remain static but actively participates in the reaction by forming transient, higher-coordinate species with the reactants.

Pathways of Stannyl (B1234572) Group Transformation and Rearrangement

The transformation of the stannyl group during the catalytic cycle is central to the mechanism of action for this compound. Most proposed catalytic mechanisms for reactions like esterification and urethane formation involve processes of ligand association and/or ligand exchange at the tin center. rsc.org

The catalytic cycle is believed to proceed via the following general steps:

Coordination : The Lewis acidic tin atom of the this compound coordinates with an alcohol molecule. This initial step activates the alcohol.

Ligand Exchange : An associative ligand exchange may occur, where the coordinated alcohol displaces one of the formate (B1220265) (diformyloxy) ligands to form a dibutyltin alkoxide intermediate. This is a crucial transformation of the stannyl group.

Reaction with Second Substrate : This newly formed tin alkoxide intermediate then reacts with the second substrate (e.g., an isocyanate in urethane synthesis). In the insertion mechanism, the isocyanate inserts into the Sn-O bond of the alkoxide. lupinepublishers.com

Product Formation and Catalyst Regeneration : The resulting intermediate is unstable and rearranges to release the final product (e.g., a urethane). This step regenerates the original this compound catalyst, allowing it to participate in another cycle.

Throughout this process, the dibutyltin moiety (Bu₂Sn²⁺) remains intact, but its coordination environment and attached ligands are dynamically transformed. The stannyl group cycles between the initial diformate state and a transient alkoxide state, facilitating the reaction between the substrates.

Elucidation of Catalyst Deactivation Pathways

While organotin catalysts are effective, they can undergo deactivation, which is a permanent loss of catalytic activity. princeton.edu Specific deactivation pathways for this compound are not extensively detailed in dedicated literature, but mechanisms can be inferred from the known chemistry of organotin compounds and general principles of catalyst deactivation. princeton.edu

Potential deactivation pathways include:

Hydrolysis : Organotin carboxylates are susceptible to hydrolysis by trace amounts of water present in the reaction medium. Hydrolysis can lead to the formation of various tin-oxo species, such as dichlorodistannoxanes or, ultimately, the highly stable and insoluble dibutyltin oxide. lupinepublishers.com These oxides are generally less catalytically active in homogeneous reactions than the parent dicarboxylate.

Formation of Inactive Clusters : Multimetallic processes can lead to the formation of larger, inactive tin-containing clusters. princeton.edu For example, the formation of stable distannoxane structures, which have been characterized in related systems, could represent a form of deactivation if they are less reactive than the monomeric catalyst. rsc.org

Inhibition by Products or Impurities : The catalyst's active sites can be blocked by strong coordination with reaction products, byproducts, or impurities in the reaction mixture. This process, known as catalyst poisoning or inhibition, can reversibly or irreversibly reduce the catalyst's efficacy. princeton.edu

Ligand Degradation : Under harsh reaction conditions (e.g., high temperatures), the formate ligands themselves could potentially degrade, leading to a change in the catalyst's structure and activity.

Understanding these pathways is critical for maximizing catalyst lifetime and efficiency in industrial applications, where even minor losses in activity can have significant economic impacts. princeton.edu

Applications in Materials Science Research

Role as Stabilizers in Polymer Systems (e.g., Polyvinyl Chloride (PVC))

Organotin compounds are widely recognized for their effectiveness as heat stabilizers for polyvinyl chloride (PVC). While specific research detailing the performance of Dibutyl(diformyloxy)stannane as a primary PVC stabilizer is limited in publicly available literature, the general mechanism of action for organotin stabilizers is well-understood. They function by replacing unstable chlorine atoms in the PVC structure, thereby preventing the initiation of dehydrochlorination, which is the primary degradation pathway for PVC when exposed to heat. Organotin carboxylates, a class to which this compound belongs, are known to provide good initial color and long-term stability to PVC products. The performance of these stabilizers is often evaluated based on their ability to prolong the induction time of thermal degradation and to maintain the color stability of the polymer during processing and use.

Research on its Use in Developing Novel Polymers and Composites

The development of new polymeric materials with tailored properties is a significant area of materials science. This compound has been identified as a component in the formulation of novel polymer composites. For instance, it has been used as a catalyst in the preparation of rigid polyurethane foams (RPUFs). In a study focused on creating green flame-retardant RPUFs, this compound was included in a mixture containing polyether polyol, chicken feather protein, and other additives to catalyze the foaming process. nih.gov The "one-step method" of all-water foaming was utilized to prepare these modified RPUFs. nih.gov This application highlights its role in facilitating the polymerization reactions that form the cellular structure of the foam, thereby influencing the final properties of the composite material.

Photostabilization Research for Polymeric Materials

The susceptibility of polymeric materials to degradation upon exposure to ultraviolet (UV) radiation is a critical concern for outdoor applications. While specific studies focusing exclusively on the photostabilization effects of this compound are not extensively documented, organotin compounds, in general, can contribute to the photostability of polymers. Their stabilizing action against photodegradation is often linked to their ability to scavenge free radicals and decompose hydroperoxides, which are key intermediates in the photo-oxidation process. The effectiveness of a stabilizer is typically assessed by monitoring changes in the material's mechanical properties, color, and chemical structure after exposure to UV radiation.

Influence on Material Curing and Cross-linking Processes

This compound, like other organotin compounds, can act as a catalyst in the curing and cross-linking of various polymer systems. This is particularly evident in the formation of polyurethanes, where it can influence the reaction between isocyanates and polyols. google.comresearchgate.net The catalytic activity of organotin compounds accelerates the gelation and tack-free times, which are critical parameters in the processing of thermosetting polymers. The choice of catalyst can significantly impact the curing profile and the final network structure of the polymer, which in turn determines its mechanical and thermal properties.

The table below illustrates the typical effect of an organotin catalyst on the curing time of a polyurethane system. While this data is representative of organotin catalysts in general, specific values for this compound would require dedicated experimental investigation.

Catalyst Concentration (% by weight)Gelation Time (minutes)Tack-Free Time (minutes)
0.011535
0.05820
0.10412

This table provides illustrative data on the effect of organotin catalyst concentration on the curing time of a generic polyurethane system. The data is intended to be representative and not specific to this compound.

Environmental Transformation and Methodological Studies

Research on Degradation Pathways in Environmental Compartments (e.g., soil, water)

The degradation of dibutyltin (B87310) compounds in the environment is a slow process involving the sequential loss of the butyl groups attached to the tin atom. researchgate.net This process occurs in both soil and aquatic environments, with sediments often acting as the final sink for these compounds. scispace.comresearchgate.net

In aquatic systems, trisubstituted organotin compounds like TBT can be progressively broken down into less substituted, and generally less toxic, compounds, ultimately leading to inorganic tin. scispace.com The primary degradation pathway for TBT is debutylation, which produces dibutyltin (DBT) and subsequently monobutyltin (B1198712) (MBT). chromatographyonline.com These degradation products can persist in marine sediments for many years. chromatographyonline.com Studies have shown that DBT is not only formed from TBT but can also be released directly into the environment where it is used in the production of polyvinyl chloride (PVC) plastics. sciencedaily.com

In soil, the degradation of organotin compounds is also a slow process, with estimated half-lives ranging from months to years. researchgate.net Laboratory studies on dialkyltins have measured half-lives in soils of around 120-150 days. researchgate.net However, research in forest soils indicated much longer half-lives for butyltins, extending from 6 months to 15 years. researchgate.net The rate of degradation is influenced by environmental conditions. For instance, in freshwater riverbed sediments, the degradation of TBT to DBT and MBT was observed to be faster in organic-rich sediments compared to sandy, organic-poor sediments. researchgate.netusgs.gov In one study, the half-life of TBT was 28 days in organic-rich sediments versus 78 days in organic-poor ones. usgs.gov This suggests that microbial activity, which is often higher in organic-rich environments, plays a crucial role. researchgate.netusgs.gov

The degradation pathway is a stepwise dealkylation process: Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin chromatographyonline.comresearchgate.net

CompoundEnvironmentHalf-LifeReference
DialkyltinsSoil (Lab)~120-150 days researchgate.net
ButyltinsForest Soil0.5 - 15 years researchgate.net
TributyltinOrganic-rich sediment28 days usgs.gov
TributyltinOrganic-poor sediment78 days usgs.gov

Methodological Approaches for Environmental Fate Studies

Studying the environmental transformation of organotin compounds requires sophisticated methodologies to track their degradation and movement through different environmental compartments. epa.gov These studies often involve a combination of laboratory experiments and field monitoring.

Radiolabeled compounds are a powerful tool in environmental fate studies as they allow researchers to trace the movement and transformation of a specific chemical with high sensitivity and accuracy. In the context of organotins, studies have utilized radiolabeled TBT to investigate its degradation pathways in controlled environments like marine enclosures (mesocosms). researchgate.net By introducing a radiolabeled version of the parent compound, scientists can monitor the decrease of the parent compound and the appearance of its metabolites, such as DBT and MBT, over time. researchgate.net This approach provides precise data on degradation rates and helps to elucidate the complete transformation pathway, including partitioning between water, sediment, and biota.

The accurate and sensitive determination of organotin compounds and their metabolites in environmental samples is crucial for assessing contamination levels and understanding their fate. researchgate.net Due to the low concentrations at which these compounds can be toxic, highly sensitive analytical methods are required. scispace.com

The analysis of organotin compounds typically involves several steps: extraction from the sample matrix (water, soil, sediment, or biota), derivatization to increase volatility, separation, and finally, detection. researchgate.netnih.gov

Gas Chromatography (GC) is the most commonly used technique for separating different organotin species. scispace.comnih.govresearchgate.net Because organotin compounds are often not volatile enough for direct GC analysis, a derivatization step is usually necessary. scispace.comnih.gov Common derivatization methods include:

Hydride generation: Using reagents like sodium borohydride (B1222165) (NaBH₄) to convert organotin cations to their volatile hydride forms. nih.gov

Alkylation: Using Grignard reagents or sodium tetraethylborate (NaBEt₄) to add alkyl groups (e.g., ethyl or pentyl) to the tin atom, forming more volatile tetra-substituted compounds. scispace.comnih.gov

Once separated by GC, the compounds are identified and quantified using various detectors:

Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for the definitive identification of compounds. scispace.comresearchgate.net

Flame Photometric Detector (FPD): A selective detector that is sensitive to tin compounds. scispace.com

Atomic Absorption Spectrometry (AAS): An element-specific detector. scispace.comnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very low detection limits and high selectivity for tin. scispace.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an alternative separation technique that has the advantage of not requiring a derivatization step. nih.govresearchgate.net HPLC can be coupled with sensitive detectors like ICP-MS or AAS for the speciation of organotin compounds. nih.gov

Analytical TechniqueDetectorDerivatization Required?Key Features
Gas Chromatography (GC)MS, FPD, AAS, ICP-MSYes (typically)High resolution, sensitive, requires volatile compounds. scispace.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)ICP-MS, AAS, FluorometryNoAnalyzes non-volatile compounds directly, good for speciation. nih.govresearchgate.net

Biodegradation and Abiotic Transformation Mechanisms of Organotin Compounds

The transformation of organotin compounds in the environment occurs through both biological (biodegradation) and non-biological (abiotic) processes. nih.gov

Biodegradation is considered the primary mechanism for the breakdown of organotins in water and soil. researchgate.netnih.gov This process is mediated by microorganisms that sequentially cleave the carbon-tin bonds (Sn-C). researchgate.netresearchgate.net The degradation proceeds through a stepwise dealkylation, where butyl groups are removed one by one. researchgate.net For instance, TBT is biodegraded to DBT, which is then further degraded to MBT, and finally to inorganic tin. researchgate.net The rate of biodegradation is dependent on various environmental factors, including temperature, pH, oxygen availability, and the presence of a suitable microbial community. nih.gov Aerobic (oxygen-present) degradation is generally moderate to fast, while anaerobic (oxygen-absent) degradation is a much slower process. nih.gov

Abiotic transformation mechanisms also contribute to the degradation of organotin compounds, primarily through photolysis. nih.gov Photolysis, or photo-oxidation, involves the breakdown of the chemical by ultraviolet (UV) radiation from sunlight. researchgate.net The Sn-C bond can be cleaved by UV light, leading to the removal of organic groups from the tin atom. researchgate.net While photolysis can occur, biodegradation is often the more significant degradation pathway in many environmental settings. researchgate.netnih.gov Chemical degradation through hydrolysis (reaction with water) is generally considered slow unless under extreme pH conditions. who.int

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of organotin compounds. researchgate.netshd-pub.org.rs For dibutyltin(IV) complexes, DFT calculations provide insights into optimized molecular structures, bond lengths, bond angles, and Mulliken charges. researchgate.netshd-pub.org.rs These calculations help in understanding the electronic and structural properties of such compounds. researchgate.netshd-pub.org.rs

In related dibutyltin(IV) formulations, theoretical studies have explored the coordination environment around the central tin atom, often revealing distorted geometries. researchgate.netshd-pub.org.rs Spectroscopic data combined with computational analysis has been used to determine the coordination mode of ligands with the tin atom. researchgate.netshd-pub.org.rs For instance, in some complexes, a penta-coordinated environment around the tin atom has been proposed and investigated through theoretical models. researchgate.netshd-pub.org.rs

The reactivity of these molecules can be understood through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netshd-pub.org.rs The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. Global reactivity descriptors, also derived from DFT calculations, offer further understanding of the structural and electronic properties of these organotin compounds. researchgate.netshd-pub.org.rs

Table 1: Representative Theoretical Data for Dibutyltin(IV) Dicarboxylate Analogs

Parameter Description Typical Calculated Values for Dibutyltin (B87310) Dicarboxylates
Sn-O Bond Length The distance between the tin atom and the oxygen atom of the carboxylate group. 2.1 - 2.3 Å
Sn-C Bond Length The distance between the tin atom and the carbon atom of the butyl group. ~2.15 Å
O-Sn-O Bond Angle The angle formed by two oxygen atoms and the central tin atom. Varies significantly with coordination (e.g., ~150-170° in distorted trigonal bipyramidal geometries)
C-Sn-C Bond Angle The angle formed by two carbon atoms of the butyl groups and the central tin atom. ~130-140° in distorted trigonal bipyramidal geometries
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. -6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. -0.5 to -1.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, an indicator of chemical stability. ~5.0 - 6.0 eV

Note: The values presented are illustrative and based on computational studies of various dibutyltin(IV) dicarboxylates. Specific values for Dibutyl(diformyloxy)stannane would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Dibutyltin compounds are widely recognized for their catalytic activity, particularly in polyurethane formation and esterification reactions. nih.govgelest.com Computational modeling, again primarily using DFT, has been pivotal in unraveling the complex reaction mechanisms and catalytic cycles involving these species. nih.govresearchgate.net

Studies on the catalytic role of organotin carboxylates in urethane (B1682113) synthesis have employed computational methods to investigate the interaction between the catalyst, isocyanates, and alcohols. nih.govresearchgate.net These models show that an alkoxide complex, formed between the organotin dicarboxylate and an alcohol, is often the dominant catalytic species. nih.gov The theoretical investigations help to elucidate the formation of intermediates and transition states throughout the catalytic process. nih.gov

The catalytic cycle typically involves the coordination of the reactants to the tin center, followed by a series of steps leading to product formation and regeneration of the catalyst. gelest.comresearchgate.net Computational studies can map out the potential energy surface of these reactions, identifying the most favorable pathways and the rate-determining steps. numberanalytics.com For instance, in the synthesis of dimethyl carbonate from CO2 and methanol, the role of organotin catalysts and the formation of active monomeric forms have been explored. researchgate.net

Predictive Studies on Intermolecular Interactions and Coordination

The behavior of this compound in condensed phases is governed by intermolecular interactions. Computational methods are employed to predict and analyze these non-covalent interactions, which include van der Waals forces and potential hydrogen bonding. nih.gov

DFT calculations have been used to investigate the influence of intermolecular interactions on the properties of organotin(IV) compounds. researchgate.net In some cases, weak intermolecular interactions can significantly affect the molecular geometry and spectroscopic parameters. researchgate.net For instance, theoretical calculations have been used to understand how intermolecular forces can influence the coordination sphere of the tin atom in the solid state. researchgate.net

Molecular docking and classical molecular dynamics simulations have been utilized to study the binding of organotin compounds with biological macromolecules, providing insights into their mechanisms of action at a molecular level. nih.gov These studies have shown that van der Waals interactions are often a primary driving force for the binding of the organic tails of organotin compounds. nih.gov Water molecules can also play a significant role in mediating interactions through hydrogen bond networks. nih.gov

Molecular Dynamics Simulations for Material Science Applications

MD simulations could be used to model the distribution and mobility of this compound within a polymer, providing insights into its effectiveness as a stabilizer or plasticizer. These simulations can also help to understand the interactions between the organotin compound and the polymer chains at an atomic level, which is crucial for designing more efficient and durable materials.

Furthermore, organotin compounds are used in the formation of organotin polymers, which have various applications. researchgate.netmdpi.com MD simulations could be employed to predict the conformational properties and bulk material properties of such polymers, aiding in the design of new materials with desired characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.